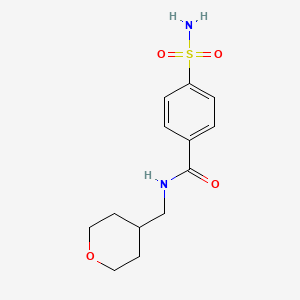
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a sulfamoyl group and a tetrahydro-2H-pyran-4-yl moiety, making it a versatile molecule for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide typically involves the reaction of 4-aminobenzenesulfonamide with tetrahydro-2H-pyran-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The tetrahydro-2H-pyran-4-yl moiety may enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
4-aminobenzenesulfonamide: Shares the sulfamoyl group but lacks the tetrahydro-2H-pyran-4-yl moiety.
Tetrahydro-2H-pyran-4-carbaldehyde: Contains the tetrahydro-2H-pyran-4-yl moiety but lacks the benzamide core.
Uniqueness
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide is unique due to the combination of the sulfamoyl group and the tetrahydro-2H-pyran-4-yl moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
特性
分子式 |
C13H18N2O4S |
|---|---|
分子量 |
298.36 g/mol |
IUPAC名 |
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide |
InChI |
InChI=1S/C13H18N2O4S/c14-20(17,18)12-3-1-11(2-4-12)13(16)15-9-10-5-7-19-8-6-10/h1-4,10H,5-9H2,(H,15,16)(H2,14,17,18) |
InChIキー |
KWPALOMUFLFUDL-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














